
4-Bromo-6-methoxy-2-(methoxymethyl)-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-methoxy-2-(methoxymethyl)-3-methylpyridine is a heterocyclic organic compound It is characterized by the presence of a bromine atom at the 4-position, a methoxy group at the 6-position, a methoxymethyl group at the 2-position, and a methyl group at the 3-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methoxy-2-(methoxymethyl)-3-methylpyridine typically involves multi-step organic reactions. One common method includes the bromination of 6-methoxy-2-(methoxymethyl)-3-methylpyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Bromo-6-methoxy-2-(methoxymethyl)-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy groups to hydroxyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 4-substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 6-methoxy-2-(methoxymethyl)-3-methylpyridine-4-carboxylic acid or related compounds.
Reduction: Formation of 4-debrominated or 4-hydroxy derivatives.
科学的研究の応用
4-Bromo-6-methoxy-2-(methoxymethyl)-3-methylpyridine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: Serves as a building block for the construction of more complex molecules in synthetic organic chemistry.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme interactions and as a probe in biochemical assays.
作用機序
The mechanism of action of 4-Bromo-6-methoxy-2-(methoxymethyl)-3-methylpyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may also participate in metabolic pathways, undergoing biotransformation to active or inactive metabolites.
類似化合物との比較
Similar Compounds
- 4-Bromo-6-methoxy-2-methylquinoline
- 4-Bromo-6-ethoxy-2-methylquinoline
- 4-Bromo-7-methoxy-2-methylquinoline
Uniqueness
4-Bromo-6-methoxy-2-(methoxymethyl)-3-methylpyridine is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of both methoxy and methoxymethyl groups can enhance its solubility and reactivity compared to other similar compounds. Additionally, the bromine atom at the 4-position provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C9H12BrNO2 |
|---|---|
分子量 |
246.10 g/mol |
IUPAC名 |
4-bromo-6-methoxy-2-(methoxymethyl)-3-methylpyridine |
InChI |
InChI=1S/C9H12BrNO2/c1-6-7(10)4-9(13-3)11-8(6)5-12-2/h4H,5H2,1-3H3 |
InChIキー |
CZRKBBRSRTYEOH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C=C1Br)OC)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Isoindolo[1,2-a]isoquinoline-8-carbonitrile](/img/structure/B11868607.png)


![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-YL)ethanone hydrochloride](/img/structure/B11868619.png)
![2-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11868627.png)

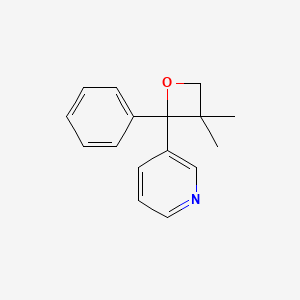
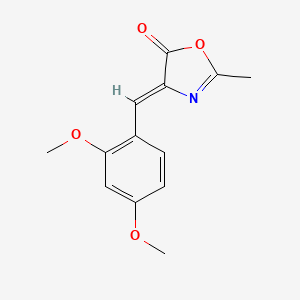


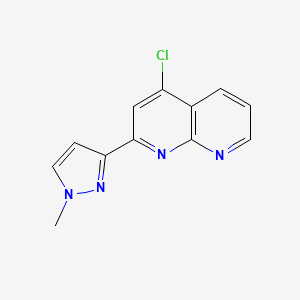
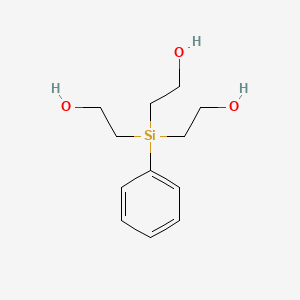
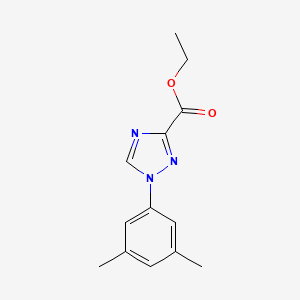
![1-Methyl-2-phenyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B11868685.png)
